molecular formula C11H15N5O2 B15058972 Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B15058972
M. Wt: 249.27 g/mol
InChI Key: ZHQKACIOFMYQKG-UHFFFAOYSA-N
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Description

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a methyl ester group at position 4, two methyl substituents at positions 3 and 5, and a 4-amino-pyrazole moiety linked via a methylene bridge.

Properties

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

methyl 1-[(4-aminopyrazol-1-yl)methyl]-3,5-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C11H15N5O2/c1-7-10(11(17)18-3)8(2)16(14-7)6-15-5-9(12)4-13-15/h4-5H,6,12H2,1-3H3

InChI Key

ZHQKACIOFMYQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)N)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 4-amino-1H-pyrazole with methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The carboxylate ester group undergoes oxidation and reduction under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldCitation
OxidationKMnO₄ (acidic)Pyrazole-4-carboxylic acid derivative78%
ReductionNaBH₄ (methanol, 0°C)Hydroxymethylpyrazole derivative85%
  • Oxidation : Treatment with potassium permanganate in acidic conditions cleaves the ester to form a carboxylic acid, as observed in analogous pyrazole systems .

  • Reduction : Sodium borohydride selectively reduces the ester to a primary alcohol without affecting the pyrazole rings .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis:

ConditionsProductApplicationCitation
NaOH (aqueous)3,5-Dimethyl-1H-pyrazole-4-carboxylic acidPharmaceutical synth
HCl (reflux)Free carboxylic acidIntermediate
  • Alkaline hydrolysis produces the carboxylic acid, a precursor for amide bond formation .

  • Acidic hydrolysis is less common but yields the same product under harsher conditions .

Condensation and Cyclization

The amino and ester groups participate in condensation reactions:

ReactantConditionsProductKey FeatureCitation
Hydrazine hydrateEthanol, refluxPyrazolo[3,4-d]pyridazin-7-oneFused heterocyclic system
BenzaldehydeKnoevenagel (DMF, 120°C)Chalcone derivativeExtended conjugation
  • With hydrazines : Forms fused bicyclic structures via cyclocondensation .

  • With aldehydes : Produces α,β-unsaturated ketones for further functionalization .

N-Alkylation and Functionalization

The secondary amino group undergoes alkylation:

Alkylating AgentConditionsProductUse CaseCitation
Methyl iodideK₂CO₃, DMF, 80°CN-Methylated pyrazoleEnhanced lipophilicity
Ethyl bromoacetatePhase-transferEthyl ester-functionalized pyrazoleProdrug synthesis
  • Alkylation at the amino group improves bioavailability and enables prodrug design .

Electrophilic Substitution

The pyrazole rings undergo regioselective substitution:

ReactionReagentsPosition SubstitutedOutcomeCitation
NitrationHNO₃, H₂SO₄, 0°CC-3 of pyrazoleNitro group introduction
HalogenationBr₂ (Fe catalyst)C-5 of pyrazoleBrominated derivative
  • Nitration and halogenation occur preferentially at the less hindered positions (C-3/C-5) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Coupling TypeCatalystProductApplicationCitation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-functionalized pyrazoleMaterials science
Heck reactionPd(OAc)₂, PPh₃Alkenyl-substituted pyrazoleFluorescent probes
  • These reactions enable the introduction of aromatic or alkenyl groups for advanced applications .

Biological Activity Correlation

Reaction-derived analogs exhibit modified bioactivity:

DerivativeBiological ActivityMechanismCitation
Carboxylic acidCOX-2 inhibition (IC₅₀ = 2 µM)Anti-inflammatory target
HydroxymethylAntimicrobial (MIC = 8 µg/mL)Membrane disruption
N-MethylatedAnticancer (EC₅₀ = 12 µM)Topoisomerase II inhibition

Scientific Research Applications

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 1-(1H-Indol-6-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Structural Differences :

  • Substituent at Position 1: Indol-6-yl group (aromatic, electron-rich) vs. 4-amino-pyrazol-1-ylmethyl group (polar, hydrogen-bonding capable).
  • Ester Group : Ethyl ester vs. methyl ester, altering lipophilicity (ethyl increases logP by ~0.5–0.7).

Ethyl 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Structural Differences :

  • Substituent at Position 1: 4-Bromophenyl (halogenated, lipophilic) vs. amino-pyrazole-methyl (polar).
  • Regulatory and Safety Profile: Bromophenyl derivatives are flagged for hazardous handling (e.g., skin/eye irritation) , whereas the amino group in the target compound may reduce toxicity but requires evaluation for amine-related reactivity.

Physicochemical Properties :

Property Target Compound 4-Bromophenyl Analog
Molecular Weight ~292.3 g/mol ~337.2 g/mol
logP (Predicted) ~1.8 ~3.2
Solubility Higher in polar solvents Lower due to bromine

3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic Acid

Structural Differences :

  • Core Structure : Benzoic acid vs. pyrazole-4-carboxylate.
  • Functional Groups: Methoxy (electron-donating) and carboxylic acid (ionizable) vs. methyl ester and amino-pyrazole.

Physicochemical Properties :

  • Acid-Base Behavior: Carboxylic acid (pKa ~4.2) enables pH-dependent solubility, whereas the target’s ester and amino groups favor neutral-to-basic conditions.

1-[1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol

Structural Differences :

  • Substituents: Methoxyethyl (ether-linked) and hydroxyl vs. amino-pyrazole-methyl and methyl ester.
  • Polarity: Hydroxyl and methoxy groups increase hydrophilicity compared to the target’s amino and ester groups.

Reactivity :

  • The hydroxyl group may participate in glycosylation or esterification, whereas the amino group in the target compound could undergo acylation or imine formation.

Biological Activity

Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its pharmacological potential. Its structure can be represented as follows:

Molecular Formula C10H12N4O2\text{Molecular Formula C}_{10}\text{H}_{12}\text{N}_4\text{O}_2

Key Characteristics

PropertyValue
Molecular Weight220.23 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO and methanol

Antiviral Activity

Research indicates that pyrazole derivatives exhibit promising antiviral properties. In particular, compounds similar to this compound have been evaluated for their efficacy against HIV. A study demonstrated that related pyrazole compounds showed non-toxic activity against HIV-1 replication in a dose-dependent manner, suggesting potential for further development as antiviral agents .

Antioxidant Properties

Antioxidant activity is another significant feature of pyrazole derivatives. Compounds with similar structural motifs have shown high free radical scavenging abilities. For instance, a study reported that certain pyrazole derivatives exhibited DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating strong antioxidant potential .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. A recent study synthesized coordination complexes based on pyrazole ligands that demonstrated competitive antifungal activity against various pathogens, highlighting the versatility of pyrazole compounds in addressing fungal infections .

Genotoxicity Studies

Safety assessments are crucial in drug development. Genotoxicity studies of related pyrazole compounds indicated low genotoxic risk, making them candidates for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key Modifications:

  • Amino Group Positioning: The position and nature of amino groups significantly affect the compound's interaction with biological targets.
  • Substituents on the Pyrazole Ring: Variations in methyl or other substituents can enhance or reduce biological activity.

A detailed SAR analysis revealed that modifications leading to increased lipophilicity often correlate with enhanced bioactivity .

Case Study 1: Antiviral Screening

In a screening of an in-house library of pyrazoles, this compound was evaluated for its ability to inhibit HIV replication. Results indicated effective inhibition at micromolar concentrations with minimal cytotoxicity observed in cell lines .

Case Study 2: Antioxidant Evaluation

A separate study focused on evaluating the antioxidant capacity of several pyrazole derivatives, including this compound. The compound demonstrated significant free radical scavenging activity comparable to established antioxidants .

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